molecular formula C12H9BrO B13036951 1-Bromo-6-methyl-2-naphthaldehyde

1-Bromo-6-methyl-2-naphthaldehyde

Cat. No.: B13036951
M. Wt: 249.10 g/mol
InChI Key: LITQAKSRLWTYKQ-UHFFFAOYSA-N
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Description

1-Bromo-6-methyl-2-naphthaldehyde is a brominated naphthalene derivative featuring a bromine atom at position 1, a methyl group at position 6, and an aldehyde group at position 2. This compound is of interest in organic synthesis due to the reactivity of its aldehyde group and the steric and electronic effects of its substituents.

Properties

Molecular Formula

C12H9BrO

Molecular Weight

249.10 g/mol

IUPAC Name

1-bromo-6-methylnaphthalene-2-carbaldehyde

InChI

InChI=1S/C12H9BrO/c1-8-2-5-11-9(6-8)3-4-10(7-14)12(11)13/h2-7H,1H3

InChI Key

LITQAKSRLWTYKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C=C2)C=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-6-methyl-2-naphthaldehyde can be synthesized through several synthetic routes. One common method involves the bromination of 6-methyl-2-naphthaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-6-methyl-2-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: 6-Methyl-2-naphthoic acid.

    Reduction: 1-Bromo-6-methyl-2-naphthylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

1-Bromo-6-methyl-2-naphthaldehyde serves as an important intermediate in organic synthesis. It is utilized in the synthesis of various naphthalene derivatives, which have diverse applications in pharmaceuticals and agrochemicals.

Research indicates that this compound has potential therapeutic applications due to its biological activity. It has been investigated for its anti-inflammatory properties and its role in synthesizing other bioactive compounds.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of naphthalene compounds, including those synthesized from this compound, exhibited significant anti-inflammatory effects without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Materials Science

In materials science, this compound is employed in the development of novel materials such as polymers and nanocomposites. Its unique chemical structure allows it to be integrated into various polymer matrices, enhancing their properties.

Applications in Nanotechnology

The compound has been explored for use in phenolic-enabled nanotechnology (PEN), where it contributes to the synthesis of nanohybrid materials with applications in biosensing and drug delivery systems .

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Its derivatives are also used in formulating specialty chemicals for various applications.

Mechanism of Action

The mechanism of action of 1-Bromo-6-methyl-2-naphthaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key properties of 1-Bromo-6-methyl-2-naphthaldehyde and related compounds, based on available evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Physical/Chemical Properties Applications/Reactivity
This compound (Inferred) C₁₂H₉BrO ~237.10* Bromo, methyl, aldehyde Moderate polarity; reactive aldehyde group Precursor for Schiff bases, pharmaceuticals, or materials science. Aldehyde enables nucleophilic additions .
6-Bromo-2-hydroxy-1-naphthaldehyde C₁₁H₇BrO₂ 251.079 Bromo, hydroxyl, aldehyde Higher polarity due to -OH; hydrogen bonding Chelating agent, photochemical applications. Hydroxyl group enhances solubility in polar solvents .
1-Bromo-2-methylnaphthalene C₁₁H₉Br 221.10 Bromo, methyl Non-polar; bp ~281°C (estimated from analogs ) Intermediate in organic synthesis (e.g., Suzuki couplings). Methyl group increases steric hindrance, reducing reactivity at position 2 .
(6-Bromonaphthalen-2-yl)methanol C₁₁H₉BrO 237.10 Bromo, hydroxyl, methanol Polar; reactive -CH₂OH group Pharmaceutical intermediates. Hydroxyl improves solubility but reduces thermal stability compared to aldehyde .
1-Bromo-2-naphthylamine C₁₀H₈BrN 222.08 Bromo, amine Basic due to -NH₂; reactive in electrophilic substitution Agrochemicals or dye synthesis. Amine group facilitates coupling reactions but requires protection in acidic conditions .

*Estimated based on similar compounds.

Key Comparative Insights

Functional Group Effects
  • Aldehyde vs. Hydroxyl/Methanol: The aldehyde group in this compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines or hydrazines). In contrast, hydroxyl-containing analogs (e.g., 6-Bromo-2-hydroxy-1-naphthaldehyde) exhibit higher solubility in polar solvents due to hydrogen bonding but are less reactive in nucleophilic additions .
  • Methyl vs. Conversely, amine or additional halogen substituents (e.g., 2-Bromo-6-(bromomethyl)naphthalene ) increase reactivity in cross-coupling reactions but may complicate purification.
Physical Properties
  • Boiling Points: Bromonaphthalene derivatives with hydroxyl groups (e.g., 6-Bromo-2-naphthol ) generally have higher boiling points due to intermolecular hydrogen bonding. The target compound’s aldehyde group likely results in a lower boiling point compared to hydroxyl analogs but higher than non-polar methyl-substituted derivatives .
  • Solubility: Methyl and bromo substituents reduce water solubility, while hydroxyl or amine groups improve it. For example, 6-Bromo-2-hydroxy-1-naphthaldehyde is more soluble in ethanol or water than 1-Bromo-2-methylnaphthalene .

Biological Activity

1-Bromo-6-methyl-2-naphthaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC11H9BrO
Molecular Weight235.09 g/mol
IUPAC NameThis compound
SMILESBrC1=CC2=C(C=C1)C(=O)C=C2C

Synthesis

The synthesis of this compound typically involves the bromination of 6-methyl-2-naphthaldehyde. Various methods have been reported, including:

  • Bromination : Utilizing bromine in the presence of a catalyst.
  • Reduction : Following bromination, reduction steps may be employed to yield the desired aldehyde form.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Effective at inhibiting growth.
  • Escherichia coli : Demonstrated significant antimicrobial effects.

These findings suggest its potential as a lead compound in the development of new antimicrobial agents .

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties. In vitro assays show that it can scavenge free radicals, which is crucial for protecting cellular components from oxidative stress. The compound's ability to reduce oxidative damage could have implications for treating diseases associated with oxidative stress, such as neurodegenerative disorders .

Cytotoxicity and Cancer Research

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. This highlights its potential as a therapeutic agent in oncology .

Study 1: Antimicrobial Efficacy

A study conducted by Masoud et al. evaluated the antimicrobial activity of several naphthaldehyde derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Study 2: Antioxidant Potential

In another investigation, the antioxidant capacity of various naphthalene derivatives was assessed using DPPH radical scavenging assays. This compound showed a high percentage of inhibition, suggesting its effectiveness as an antioxidant agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-6-methyl-2-naphthaldehyde, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via bromination of 6-methyl-2-naphthaldehyde using electrophilic aromatic substitution. Key parameters include controlling reaction temperature (0–5°C) to minimize side reactions and using anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Recrystallization from ethanol at low temperatures (0–6°C) further enhances purity . Monitor reaction progress using TLC (Rf ≈ 0.4 in 9:1 hexane/ethyl acetate) and confirm structure via 1^1H NMR (aldehyde proton at δ 10.2–10.4 ppm, aromatic protons at δ 7.5–8.3 ppm) .

Q. How should researchers safely handle this compound given its toxicity profile?

  • Methodological Answer : Toxicity studies on brominated naphthalenes indicate potential respiratory and skin irritation. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Storage at 0–6°C in amber glass vials minimizes degradation and volatilization. Avoid contact with oxidizing agents to prevent hazardous byproducts. Refer to Safety Data Sheets (SDS) for emergency protocols, including spill management with inert absorbents (e.g., vermiculite) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>96% by area) with spectroscopic methods:

  • NMR : Confirm substitution patterns via coupling constants (e.g., J = 8–9 Hz for adjacent aromatic protons).
  • Mass Spectrometry (EI-MS) : Expect molecular ion [M+^+] at m/z 248 (C12_{12}H9_9BrO+^+) and isotopic peaks (Br pattern: 1:1 for M and M+2).
  • FTIR : Aldehyde C=O stretch at ~1700 cm1^{-1}, aromatic C-H stretches at 3050–3100 cm1^{-1} .

Advanced Research Questions

Q. How can contradictory data on regioselectivity in bromination reactions be resolved?

  • Methodological Answer : Regioselectivity discrepancies often arise from solvent polarity or catalyst choice. For example, polar aprotic solvents (e.g., DMF) favor para-bromination, while nonpolar solvents (e.g., CCl4_4) promote ortho-substitution. Use computational modeling (DFT calculations) to predict electrophilic attack sites based on electron density maps. Validate experimentally via competitive reactions with isotopic labeling (e.g., 13^{13}C NMR tracking) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer : Scale-up challenges include thermal instability of intermediates. Use flow chemistry to control exothermic reactions and reduce residence time. For example, a continuous-flow reactor with a Pd/C catalyst bed minimizes dehalogenation byproducts. Monitor in-line via UV-Vis spectroscopy (λ = 254 nm) for real-time adjustments .

Q. How can this compound be functionalized for use in asymmetric catalysis?

  • Methodological Answer : The aldehyde group enables Schiff base formation with chiral amines (e.g., (R)-BINAM), creating ligands for transition-metal complexes (e.g., Ru or Pd). Optimize enantioselectivity by varying steric bulk in the ligand framework (e.g., tert-butyl vs. phenyl groups). Characterize catalytic efficiency via HPLC chiral columns (e.g., Chiralpak IA) and kinetic studies .

Q. What environmental persistence data exist for this compound, and how should disposal be managed?

  • Methodological Answer : Brominated naphthalenes exhibit moderate persistence (half-life >60 days in soil). Degradation studies recommend UV photolysis (λ = 300–400 nm) in the presence of TiO2_2 nanoparticles to break C-Br bonds. Quantify degradation products via GC-MS and ensure compliance with EPA guidelines (e.g., TSCA) for halogenated waste .

Experimental Design & Data Analysis

Q. How to design a kinetic study for bromination reactions involving this compound?

  • Methodological Answer : Use pseudo-first-order conditions with excess brominating agent (e.g., NBS). Monitor reaction progress via in-situ Raman spectroscopy (C-Br stretch at 550–600 cm1^{-1}). Fit data to the Eyring equation to determine activation parameters (ΔH‡, ΔS‡). Compare with computational transition-state models (Gaussian 16, B3LYP/6-31G*) .

Q. What statistical methods are appropriate for analyzing variability in synthetic yields?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry). Use ANOVA to assess significance (p < 0.05) and response surface methodology (RSM) for optimization. Replicate experiments (n=5) to calculate confidence intervals and standard deviations .

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